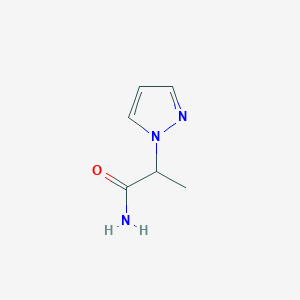

2-(1H-pyrazol-1-yl)propanamide

Vue d'ensemble

Description

“2-(1H-Pyrazol-1-yl)propanamide” is a compound with the molecular formula C6H9N3O . It is a derivative of pyrazole, a five-membered heterocyclic moiety .

Synthesis Analysis

The synthesis of pyrazole derivatives, including “2-(1H-pyrazol-1-yl)propanamide”, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .

Molecular Structure Analysis

The molecular structure of “2-(1H-pyrazol-1-yl)propanamide” consists of a pyrazole ring attached to a propanamide group . The pyrazole ring is a five-membered heterocycle containing two nitrogen atoms .

Chemical Reactions Analysis

Pyrazole derivatives, including “2-(1H-pyrazol-1-yl)propanamide”, can undergo various chemical reactions. For instance, a Rhodium (III)-catalyzed and solvent-controlled C–H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes has been reported, providing a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products .

Applications De Recherche Scientifique

Rhodium(III)-Catalyzed C–H Functionalization

The compound 2-(1H-pyrazol-1-yl)propanamide can be used in Rhodium(III)-catalyzed C–H functionalization . This process involves the use of internal alkynes and provides a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products .

Synthesis of Bioactive Chemicals

The pyrazole scaffold, which includes 2-(1H-pyrazol-1-yl)propanamide, is frequently used as a scaffold in the synthesis of bioactive chemicals . These chemicals have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds, including 2-(1H-pyrazol-1-yl)propanamide, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . These compounds are synthesized and their structures are verified using various techniques .

Synthesis of Heterocycles

The pyrazole scaffold, including 2-(1H-pyrazol-1-yl)propanamide, is used in the synthesis of heterocycles . Heterocycles are a class of organic compounds that contain a ring structure made up of at least two different elements .

Green Synthesis

The pyrazole scaffold, including 2-(1H-pyrazol-1-yl)propanamide, is used in green synthesis . Green synthesis is a method of synthesizing chemical compounds in an environmentally friendly way .

Microwave-Assisted Synthesis

The pyrazole scaffold, including 2-(1H-pyrazol-1-yl)propanamide, is used in microwave-assisted synthesis . Microwave-assisted synthesis is a method of synthesizing chemical compounds using microwave radiation .

Orientations Futures

Mécanisme D'action

Target of Action

Pyrazole-based compounds have been reported to exhibit a broad range of biological activities, suggesting they may interact with multiple targets .

Mode of Action

It’s known that pyrazole derivatives can interact with their targets in various ways, leading to changes in cellular processes . For instance, some pyrazole derivatives have been found to inhibit enzymes, modulate receptor activity, or interfere with cellular signaling pathways .

Biochemical Pathways

Given the diverse biological activities of pyrazole derivatives, it’s likely that multiple pathways could be affected .

Pharmacokinetics

It’s known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

Pyrazole derivatives have been reported to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of a compound .

Propriétés

IUPAC Name |

2-pyrazol-1-ylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-5(6(7)10)9-4-2-3-8-9/h2-5H,1H3,(H2,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVZRDDTXGDTKOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N)N1C=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-pyrazol-1-yl)propanamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

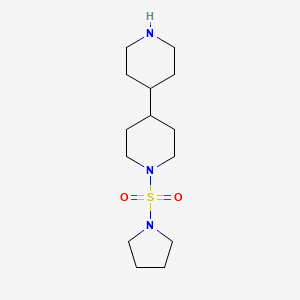

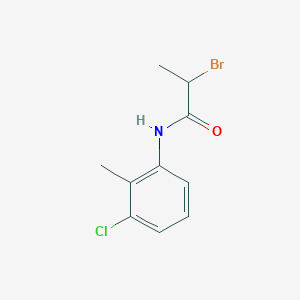

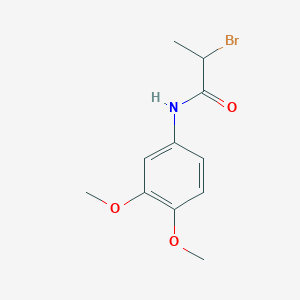

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[Butyl(ethyl)amino]sulfonyl}piperidine-4-carboxylic acid](/img/structure/B1293064.png)

![2-[5-(bromomethyl)-2-ethoxyphenyl]-2H-1,2,3-benzotriazole](/img/structure/B1293069.png)

![3-[3-acetyl-5-(4-methoxyphenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid](/img/structure/B1293070.png)